REACTION_CXSMILES
|
[NH2:1][C:2]1[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[CH:3]=1.C(O[CH:12]=[C:13]([CH3:16])[CH:14]=O)C>C(O)C.O>[CH3:16][C:13]1[CH:12]=[N:1][C:2]2[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[C:3]=2[CH:14]=1 |f:2.3|
|
Name
|
|
Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(CCC1)=O
|
Name
|
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=C(C=O)C
|
Name
|
ethanol water
|
Quantity
|
6.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated at 120° for 16 hours in a flask
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
equipped for downward distillation
|
Type
|
DISTILLATION
|
Details
|
the residual oil distilled at 0.2 mm Hg
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=NC=2CCCC(C2C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.8 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 48.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |